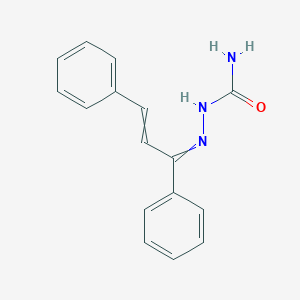
Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)-, also known as curcumin, is a naturally occurring compound found in the root of the turmeric plant. It has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, curcumin has gained attention in the scientific community for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes.
作用機序
The mechanism of action of Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- is complex and not fully understood. It is known to modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Curcumin has also been shown to have epigenetic effects, including the modulation of histone acetylation and DNA methylation.
生化学的および生理学的効果
Curcumin has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant effects, which may help protect against oxidative stress and cellular damage. In addition, Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- has been found to have anti-inflammatory effects, which may help reduce inflammation and pain. Furthermore, Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- has been shown to have anti-cancer effects, which may help prevent the growth and spread of cancer cells.
実験室実験の利点と制限
One advantage of using Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- in lab experiments is its low toxicity and high bioavailability. Curcumin is also relatively inexpensive and widely available. However, one limitation of using Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- in lab experiments is its poor solubility in water, which may limit its effectiveness in certain applications.
将来の方向性
There are numerous future directions for the study of Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)-. One area of research is the development of more effective delivery systems for Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)-, which may help improve its bioavailability and effectiveness. Another area of research is the identification of novel targets for Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)-, which may help expand its therapeutic applications. Furthermore, the use of Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- in combination with other drugs or therapies may also be explored as a potential treatment option for various diseases.
合成法
Curcumin can be synthesized using various methods, including extraction from turmeric, chemical synthesis, and microbial fermentation. The most common method of synthesis is chemical synthesis, which involves the condensation of ferulic acid and vanillin in the presence of a base.
科学的研究の応用
Curcumin has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- has been found to have neuroprotective effects and may be beneficial in the treatment of Alzheimer's disease. Furthermore, Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- has been shown to have anti-diabetic effects and may be useful in the management of diabetes.
特性
CAS番号 |
16983-74-7 |
|---|---|
製品名 |
Hydrazinecarboxamide, 2-(1,3-diphenyl-2-propenylidene)- |
分子式 |
C16H15N3O |
分子量 |
265.31 g/mol |
IUPAC名 |
(1,3-diphenylprop-2-enylideneamino)urea |
InChI |
InChI=1S/C16H15N3O/c17-16(20)19-18-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H,(H3,17,19,20) |
InChIキー |
GNIQUPDTMGHDLE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=NNC(=O)N)C2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)C=CC(=NNC(=O)N)C2=CC=CC=C2 |
同義語 |
Chalcone semicarbazone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




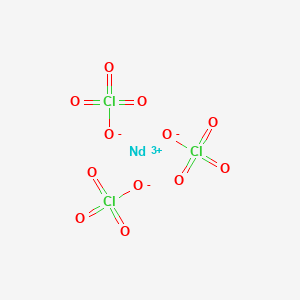
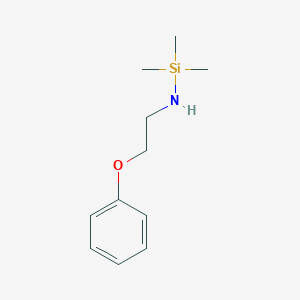
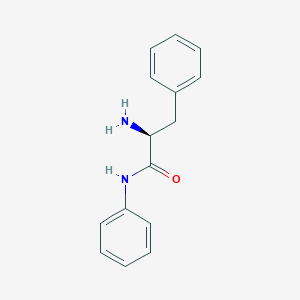
![Pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B97133.png)

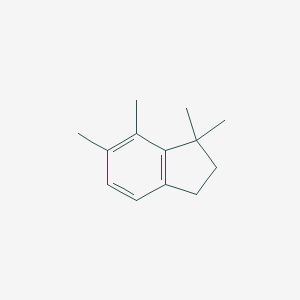
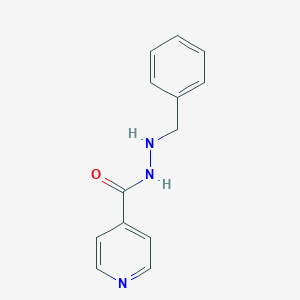
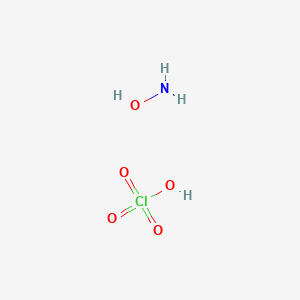
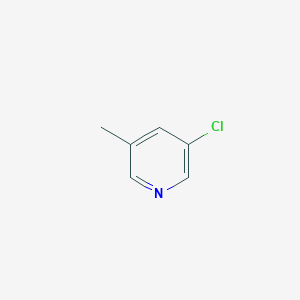
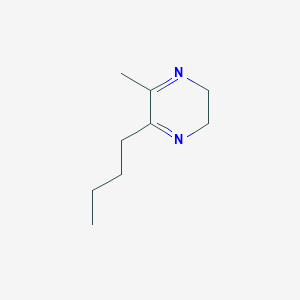
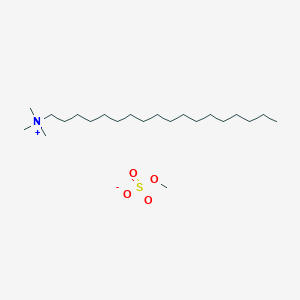
![4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B97152.png)
![Benzo[b]thiophen-4-amine](/img/structure/B97154.png)